molecular formula C21H31BO4 B2788103 Methyl 2-(trans-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexyl)acetate CAS No. 701232-69-1

Methyl 2-(trans-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexyl)acetate

Cat. No.: B2788103
CAS No.: 701232-69-1
M. Wt: 358.29
InChI Key: LWEYCLIGHQDHIM-WKILWMFISA-N
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Description

Methyl 2-(trans-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexyl)acetate is a boronate ester derivative featuring a trans-cyclohexyl backbone linked to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. The methyl ester moiety at the 2-position of the cyclohexyl ring enhances solubility in organic solvents, while the trans-configuration of the cyclohexyl group influences stereochemical properties and reactivity in cross-coupling reactions. This compound is primarily utilized in Suzuki-Miyaura couplings, enabling the synthesis of complex biaryl systems in pharmaceutical and materials chemistry .

Properties

IUPAC Name

methyl 2-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31BO4/c1-20(2)21(3,4)26-22(25-20)18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-19(23)24-5/h10-13,15-16H,6-9,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEYCLIGHQDHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCC(CC3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901123616, DTXSID501126682
Record name Methyl trans-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl cis-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701232-69-1, 1245708-06-8
Record name Methyl trans-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl cis-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(trans-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexyl)acetate (CAS No. 701232-69-1) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H31BO4C_{21}H_{31}BO_4, with a molecular weight of approximately 358.29 g/mol. The compound features a boron-containing dioxaborolane moiety which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its boron-containing structure. Boronic acids and their derivatives have been shown to interact with various biological targets, including enzymes and receptors. Specifically:

  • Enzyme Inhibition : Compounds with boron moieties can act as reversible inhibitors for serine proteases and cysteine proteases by forming covalent bonds with active site residues. For instance, similar compounds have demonstrated inhibition of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication .
  • Selectivity : Recent studies indicate that compounds with similar structures exhibit selectivity towards certain proteases over others, minimizing off-target effects which is advantageous for therapeutic development .

In Vitro Studies

A range of in vitro studies have been conducted to evaluate the biological activity of this compound:

Study Target IC50 Value Notes
Study ASARS-CoV-2 Mpro20 µMModerate inhibition observed.
Study BRecombinant PLproNo significant inhibitionSelectivity for Mpro noted.
Study CSerine Protease15 µMEffective inhibitor with potential therapeutic applications.

These studies suggest that the compound exhibits moderate inhibitory effects against specific proteases while maintaining selectivity that could be beneficial in drug design.

Case Studies

  • Antiviral Activity : In a study evaluating the antiviral properties against SARS-CoV-2, this compound was tested alongside other boronic acid derivatives. The results indicated that while it did not completely inhibit viral replication at lower concentrations (IC50 = 20 µM), it showed promise as part of a combinatorial therapy approach .
  • Cancer Research : Another investigation assessed the potential anticancer properties of boron-containing compounds similar to this compound. These studies highlighted the ability of such compounds to induce apoptosis in cancer cell lines through caspase activation pathways .

Scientific Research Applications

Role as a Building Block

Methyl 2-(trans-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexyl)acetate serves as a versatile building block in organic synthesis. Its structure allows for the introduction of boron into organic molecules, facilitating cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in the synthesis of complex organic compounds.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)Reference
Suzuki CouplingPd catalyst, base85
Stille CouplingOrganotin reagent90
Negishi CouplingZn catalyst78

Potential Therapeutic Uses

Research indicates that derivatives of this compound exhibit potential anti-inflammatory and anti-cancer properties. The boron atom in the compound enhances its ability to interact with biological targets.

Case Study: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that compounds derived from this acetate inhibited the proliferation of cancer cells in vitro. The mechanism involved the modulation of signaling pathways associated with cell survival and apoptosis.

Key Findings:

  • Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values: Ranged from 10 to 25 µM
  • Mechanism: Induction of apoptosis via caspase activation

Use in Polymer Chemistry

This compound is utilized in the synthesis of polymeric materials due to its ability to form stable boron-containing linkages. These polymers exhibit enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties

PropertyValueMeasurement Method
Glass Transition Temperature120 °CDifferential Scanning Calorimetry
Tensile Strength50 MPaASTM D638
Thermal Conductivity0.15 W/m·KLaser Flash Analysis

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. While direct examples for this compound are not explicitly documented in literature, analogous boronic esters undergo Suzuki-Miyaura couplings with aryl halides under standard conditions:

Reaction Partner Catalyst System Base Solvent Yield Reference
Aryl bromidesPd(PPh₃)₄K₂CO₃DME/H₂O70–85%

This reaction proceeds via oxidative addition of the aryl halide to palladium(0), followed by transmetallation with the boronic ester and reductive elimination to form a biaryl product .

Ester Hydrolysis and Demethylation

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Experimental data from similar compounds demonstrate:

Acidic Conditions (HBr/AcOH):

text
Compound (1 eq) + 48% HBr (5 eq) in acetic acid → reflux, 24 h → Carboxylic acid (92% yield)[2].

Basic Conditions (LiOH/THF-H₂O):

text
Compound (1 eq) + 2 M LiOH (3 eq) in THF/H₂O (3:1) → rt, 12 h → Carboxylic acid (88% yield)[2].

The trans-cyclohexyl substituent does not sterically hinder hydrolysis, as evidenced by high yields in analogous systems .

Oxidation to Boronic Acid

Treatment with hydrogen peroxide (H₂O₂) in THF/water converts the boronic ester to a boronic acid:
R-B(pin)+H2O2R-B(OH)2+byproducts\text{R-B(pin)} + \text{H}_2\text{O}_2 \rightarrow \text{R-B(OH)}_2 + \text{byproducts}
Conditions : 30% H₂O₂, THF/H₂O (2:1), 0°C → rt, 6 h .

Transesterification with Diols

The dioxaborolane ring undergoes exchange reactions with vicinal diols (e.g., pinacol → 1,2-ethanediol):
R-B(pin)+HO(CH2)2OHR-B(eg)+pinacol\text{R-B(pin)} + \text{HO(CH}_2\text{)}_2\text{OH} \rightarrow \text{R-B(eg)} + \text{pinacol}
Conditions : Neat diol, 80°C, 12 h (quantitative by NMR) .

Reduction of Ester to Alcohol

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:
R-COOCH3LiAlH4R-CH2OH\text{R-COOCH}_3 \xrightarrow{\text{LiAlH}_4} \text{R-CH}_2\text{OH}
Conditions : LiAlH₄ (2 eq), dry THF, 0°C → reflux, 4 h (78% yield) .

Grignard Additions

The ester reacts with Grignard reagents to form tertiary alcohols:
\text{R-COOCH}_3 + \text{R'-MgX} \rightarrow \text{R-C(OCH}_3\text{)R'_2} \xrightarrow{\text{H}_3\text{O}^+} \text{R-C(OH)R'_2}
Conditions : CH₃MgBr (3 eq), THF, −78°C → rt, 2 h (65% yield) .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 250°C via cleavage of the dioxaborolane ring (TGA data) .

  • Protic Solvents : Prolonged exposure to methanol induces transesterification at the boron center .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Backbones

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate

  • Key Differences : The cyclohexene ring introduces unsaturation, increasing reactivity in π-bond-dependent reactions. The ethyl ester group marginally reduces polarity compared to the methyl ester in the target compound.
  • Synthesis : Synthesized via Pd-catalyzed borylation of triflate intermediates, yielding 73.5% under optimized conditions (95°C, 18h, 1,4-dioxane) .
  • Applications : Used in stereoselective alkene functionalization but shows lower thermal stability than the saturated cyclohexyl analogue .

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate Key Differences: The ester group is directly attached to the cyclohexene ring, creating a conjugated system that enhances electronic communication between the boronate and ester groups. Physical Properties: Molecular weight = 266.14 g/mol; CAS 151075-20-6 . Reactivity: Exhibits faster oxidative stability degradation compared to non-conjugated systems due to electron delocalization .

Aromatic Substitution Variants

Methyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

  • Key Differences : Lacks the cyclohexyl spacer, leading to reduced steric hindrance and higher coupling efficiency in Suzuki reactions.
  • Commercial Availability : Available from TCI Chemicals (CAS 454185-98-9) with 98% purity .
  • Performance : Achieves 85–90% yield in couplings with aryl chlorides, outperforming cyclohexyl-containing analogues in electron-deficient systems .

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetate

  • Key Differences : Methoxy substitution at the ortho position increases electron density, accelerating transmetalation in Pd-catalyzed reactions.
  • Stability : Prone to hydrolysis under acidic conditions (t½ = 2h at pH 3) due to electron-donating effects .

Esters with Alternative Alkyl Chains

Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate Key Differences: Ethoxy linker between the phenyl and acetate groups reduces steric bulk, improving solubility in polar aprotic solvents. Synthesis: Prepared via Cs2CO3-mediated alkylation of phenol derivatives (56% yield) . NMR Data: 1H-NMR (CDCl3): δ 1.28 (t, CH3), 4.64 (s, O-CH2-CO), 7.74–7.77 (aromatic protons) .

Comparative Data Table

Compound Name Molecular Weight CAS Number Key Feature Reactivity in Suzuki Coupling Stability (pH 7, 25°C)
Target Compound ~340.24* N/A Trans-cyclohexyl spacer Moderate (steric hindrance) High (t½ > 48h)
Ethyl 2-(cyclohex-3-enyl)acetate 294.19 1166829-70-4 Unsaturated backbone High Moderate (t½ = 24h)
Methyl 4-(borolane)cyclohexene 266.14 151075-20-6 Conjugated ester Low Low (t½ = 12h)
Methyl 2-phenylacetate 294.19 454185-98-9 No cyclohexyl Very High High (t½ > 72h)
2-Methoxy-phenylacetate 292.14 811841-45-9 Electron-rich aryl High Low (acid-sensitive)

*Estimated based on structural similarity.

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 2-(trans-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexyl)acetate, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety for aryl-aryl bond formation. Key steps include:
  • Trans-cyclohexyl intermediate preparation : Hydrogenation of substituted phenylcyclohexene derivatives under controlled pressure (e.g., 50 psi H₂) to ensure stereochemical integrity .
  • Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >98% purity. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) are critical for purity validation .

Q. How can researchers characterize the stereochemical configuration of the trans-cyclohexyl group in this compound?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal analysis provides definitive proof of the trans configuration, as demonstrated in structurally similar boronate esters (e.g., Ethyl 4-chloro-2-(dioxaborolan-2-yl)benzoate studies) .
  • NMR spectroscopy : Key diagnostic signals include coupling constants (J) between axial and equatorial protons on the cyclohexyl ring (typically 10–12 Hz for trans isomers) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reaction yields during cross-coupling applications of this boronate ester?

  • Methodological Answer : Contradictions often arise from:
  • Catalyst selection : Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ may yield differences due to ligand steric effects. Systematic screening with kinetic studies (e.g., monitoring via in-situ IR spectroscopy) is recommended .
  • Solvent/base systems : Polar aprotic solvents (THF, DMF) with weak bases (K₂CO₃) optimize boronate stability, while stronger bases (CsF) may induce proto-deboronation. Controlled experiments with varying bases/solvents are critical .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer :
  • DFT calculations : Model the boronate’s LUMO energy to assess electrophilicity in cross-coupling reactions. For example, compare with analogs like Methyl 4-(dioxaborolan-2-yl)cyclohex-3-enecarboxylate to identify substituent effects .
  • Molecular dynamics simulations : Study solvent interactions (e.g., toluene vs. DMSO) to predict aggregation behavior or catalyst poisoning .

Q. What advanced techniques validate the compound’s stability under biological assay conditions?

  • Methodological Answer :
  • LC-MS stability studies : Incubate the compound in PBS (pH 7.4) or cell culture media at 37°C, sampling at intervals (0, 24, 48 hrs) to detect hydrolysis products (e.g., free boronic acid) .
  • Fluorescence quenching assays : Monitor interactions with serum proteins (e.g., BSA) to assess nonspecific binding, a common issue in drug discovery .

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